2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a sulfanyl-linked acetamide moiety bearing a 4-methylphenyl substituent (Fig. 1). The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a common motif in kinase inhibitors and antimicrobial agents . The 3-chlorophenyl group introduces steric and electronic effects, while the 4-methylphenyl acetamide tail modulates solubility and target binding.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-5-7-15(8-6-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-4-2-3-14(21)9-16/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXKTFCOQUQBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiourea to form the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analysis of Similar Compounds
Key Structural Analogues:
N-(4-Acetylphenyl)-2-((1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Substituents: 4-Acetylphenyl instead of 4-methylphenyl. Molecular Weight: 437.9 vs. target compound (estimated ~430–440).
2-(1-(4-Chlorophenyl)-4-Oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(Naphthalen-1-yl)acetamide
- Substituents: 4-Chlorophenyl (vs. 3-chlorophenyl) and naphthyl group.
- Molecular Weight: 429.9.
- Impact: The bulkier naphthyl group may hinder bioavailability but improve hydrophobic interactions in target binding .
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-2-(4-Methoxyphenyl)acetamide Substituents: 4-Methoxyphenyl and additional pyrazole ring.
Comparative Physicochemical Properties
*Estimated based on structural similarity to .
Implications of Substituent Variations
- Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl () alters steric hindrance and electronic effects. The 3-position may reduce symmetry, affecting crystal packing and solubility .
- Acetamide Tail : 4-Methylphenyl (target) provides moderate hydrophobicity, while 4-methoxyphenyl () or 4-acetylphenyl () introduces polar functionalities.
- Heterocyclic Core : Pyrazolo-pyrimidine (target) vs. pyrazolo-pyridine () modifies hydrogen-bonding capacity and aromatic stacking .
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core.
- A sulfanyl group linked to a 3-chlorophenyl moiety.
- An N-(4-methylphenyl) acetamide substituent.
This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including but not limited to:
- Adenosine receptor affinity : These compounds have shown significant binding affinity for A1 and A2 adenosine receptors, which are crucial in various physiological processes, including cardiovascular and neurological functions .
- Antimicrobial properties : Some derivatives have demonstrated activity against Mycobacterium tuberculosis, showcasing potential as anti-tubercular agents .
- Kinase inhibition : Certain pyrazolo derivatives have been identified as inhibitors of serine-threonine kinases like p70S6K and Akt, which are involved in cell proliferation and survival pathways .
Adenosine Receptor Binding
A study evaluated a series of pyrazolo[3,4-d]pyrimidines for their binding affinity to adenosine receptors. The compound with the 3-chlorophenyl group at the N1 position exhibited enhanced activity compared to others. The most potent derivative had an IC50 value of for A1 receptors .
Antimicrobial Activity
In a comprehensive evaluation of antimicrobial properties, several pyrazolo derivatives were tested against Mycobacterium tuberculosis. Among them, compounds exhibited IC50 values ranging from to , indicating significant potential as anti-tubercular agents .
Kinase Inhibition
Research has also highlighted the role of these compounds in modulating kinase activity. Inhibitors targeting p70S6K and Akt pathways were identified, suggesting potential applications in cancer therapy due to their influence on cell growth and metabolism .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various derivatives of pyrazolo compounds and evaluated their activity against different bacterial strains. The results indicated that certain compounds showed strong inhibitory effects on Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than standard drugs used for comparison .
Case Study 2: Kinase Modulation
Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study demonstrated that derivatives could effectively reduce tumor growth in xenograft models, supporting their potential use in cancer therapeutics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
